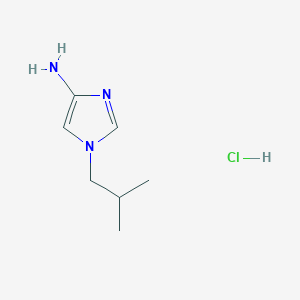

1-Isobutyl-1H-imidazol-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

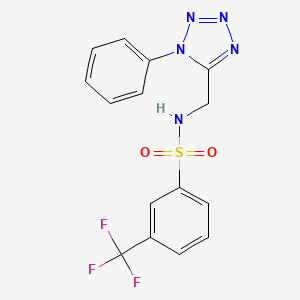

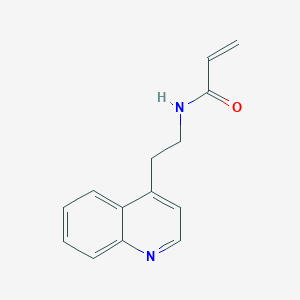

1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 1-Isobutyl-1H-imidazol-4-amine hydrochloride, has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of imidazole derivatives, which involve the use of different starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of 1-Isobutyl-1H-imidazol-4-amine hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 175.659 Da .Chemical Reactions Analysis

Imidazole derivatives, including 1-Isobutyl-1H-imidazol-4-amine hydrochloride, are known for their unique chemical complexity . They are versatile in their construction and functionalization, making them a rich source of chemical diversity . The specific chemical reactions involving 1-Isobutyl-1H-imidazol-4-amine hydrochloride are not explicitly mentioned in the sources.科学的研究の応用

CO2 Capture and Environmental Applications

Ionic liquids derived from imidazole compounds, such as one prepared from 1-butyl imidazole, have been shown to capture CO2 efficiently by forming a reversible carbamate salt. These liquids are nonvolatile, do not require water to function, and can be recycled, making them comparable to commercial amine sequestering agents for environmental sustainability (Bates et al., 2002).

Synthesis of Bioactive Compounds

Imidazolines and their derivatives play a crucial role in the synthesis of bioactive molecules. For example, enantiopure 1,4-disubstituted 2-imidazolines can be prepared from beta-amino alcohols, serving as precursors for a variety of compounds with potential biological activity (Boland et al., 2002).

Drug Discovery and Anticancer Research

Imidazole derivatives have demonstrated significant anticancer potential. For instance, certain synthesized 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles show promising results against various cancer cell lines by inducing apoptosis and cellular senescence (Sharma et al., 2014).

Analytical Chemistry Applications

Imidazole-H2SO4 electrolytes have been used for capillary ion analysis with indirect UV detection, achieving baseline separation of alkali and alkaline earth metals. This method offers a promising approach for the quantitative analysis of pharmaceutical solutions and beverages, showcasing the versatility of imidazole compounds in analytical chemistry (Yang et al., 1994).

特性

IUPAC Name |

1-(2-methylpropyl)imidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSOHSWJRMXVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-imidazol-4-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)

amino}acetamide](/img/structure/B2985747.png)

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)